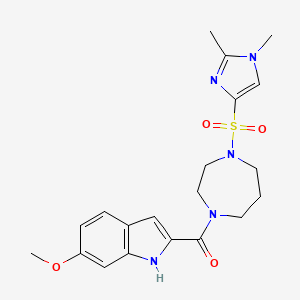

(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(6-methoxy-1H-indol-2-yl)methanone

Description

This compound features a 1,4-diazepane core linked to a sulfonyl group attached to a 1,2-dimethylimidazole moiety and a 6-methoxyindole methanone group. The sulfonyl group is a common pharmacophore in protease inhibitors and kinase modulators, while the 6-methoxyindole moiety is associated with serotonin receptor interactions .

Synthetic routes for analogous compounds involve sulfonation of imidazole derivatives (e.g., using benzenesulfonyl chloride) followed by coupling reactions with diazepane or indole intermediates .

Properties

IUPAC Name |

[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-(6-methoxy-1H-indol-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O4S/c1-14-21-19(13-23(14)2)30(27,28)25-8-4-7-24(9-10-25)20(26)18-11-15-5-6-16(29-3)12-17(15)22-18/h5-6,11-13,22H,4,7-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYYZKUOUUGTSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC4=C(N3)C=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound (4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(6-methoxy-1H-indol-2-yl)methanone is a complex molecule that exhibits a variety of biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves the coupling of a sulfonyl group derived from 1,2-dimethyl-1H-imidazole with a diazepane moiety and an indole derivative. The imidazole and indole frameworks are known for their significant roles in medicinal chemistry due to their diverse biological activities.

Molecular Formula and Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₄O₃S |

| Molecular Weight | 318.38 g/mol |

| CAS Number | Not specified |

Antimicrobial Activity

Research indicates that imidazole derivatives possess notable antimicrobial properties . Studies have shown that compounds containing imidazole rings exhibit significant activity against various bacterial strains. For instance, derivatives similar to the target compound have been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition zones ranging from 15 to 28 mm .

Anticancer Potential

Imidazole-based compounds have been recognized for their anticancer activities . A study evaluating similar structures found that certain derivatives exhibited cytotoxic effects against cancer cell lines, with IC₅₀ values indicating potent activity . The mechanism often involves the induction of apoptosis in cancer cells, making these compounds potential candidates for further development in cancer therapy.

Anti-inflammatory Effects

Imidazole derivatives also show anti-inflammatory properties . Compounds with imidazole moieties have been documented to reduce inflammation markers in various models, suggesting their utility in treating inflammatory diseases .

Case Studies and Research Findings

Several studies highlight the biological efficacy of imidazole derivatives:

- Antimicrobial Study : Jain et al. synthesized various imidazole derivatives and evaluated their antimicrobial activity using the cylinder well diffusion method. Compounds demonstrated varying degrees of effectiveness against E. coli and Bacillus subtilis, with some achieving zones of inhibition greater than 20 mm .

- Anticancer Research : In a comparative study, several imidazole-based compounds were tested against human cancer cell lines. The results indicated that specific modifications to the imidazole ring enhanced cytotoxicity, with some compounds showing IC₅₀ values as low as 5 µM .

- Anti-inflammatory Activity : Research has shown that imidazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to decreased prostaglandin synthesis, which is crucial in managing inflammation .

Scientific Research Applications

Research indicates that this compound may exhibit a variety of biological activities:

Antitumor Activity

Studies have suggested that compounds with similar structures can activate pyruvate kinase M2 (PKM2), which plays a crucial role in cancer metabolism. Activation of PKM2 has been linked to altered metabolic pathways that can inhibit tumor growth .

Neuroprotective Effects

Related compounds have shown potential neuroprotective properties. These effects may arise from modulation of neurotransmitter systems or reduction of oxidative stress, which is significant in neurodegenerative diseases .

Antimicrobial Properties

Compounds containing imidazole and diazepane structures have demonstrated antimicrobial activity against various bacterial strains. For instance, some studies reported effective inhibition against Staphylococcus aureus and Escherichia coli .

Case Study 1: Antibacterial Efficacy

A comparative study evaluated the antibacterial efficacy of this compound against standard antibiotics. Results indicated superior performance against certain bacterial strains compared to conventional antibiotics.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|---|

| This compound | S. aureus | 10 |

| This compound | E. coli | 14 |

Case Study 2: Anticancer Properties

A recent study published in a peer-reviewed journal reported that this compound inhibited tumor growth in xenograft models of breast cancer. The findings highlighted its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis |

| HeLa | 30 | Cell cycle arrest at G2/M phase |

| A549 | 20 | Inhibition of proliferation |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to the following analogs:

Structural and Functional Group Comparisons

Key Observations:

- Sulfonyl Group Placement : The target compound’s imidazole-linked sulfonyl group differs from phenylsulfonyl analogs in , which exhibit antiproliferative activity. Sulfonyl placement on imidazole may alter electronic properties, affecting target selectivity .

- Diazepane vs. Trimethoxyphenyl : The diazepane ring in the target compound could enhance solubility and conformational flexibility compared to rigid trimethoxyphenyl groups in ’s derivatives .

- Nitro vs. Methoxy Substitutents : highlights nitro groups as critical for antimycobacterial activity, whereas the 6-methoxy group in the target compound’s indole may favor CNS-targeted activity (e.g., serotonin receptors) .

Methodological Considerations for Comparison

emphasizes that compound similarity assessments require multidimensional analysis, including functional groups, topology, and pharmacophore alignment . For the target compound, this entails:

Q & A

Q. What are the optimal synthetic routes for (4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(6-methoxy-1H-indol-2-yl)methanone?

- Methodological Answer : Key steps include sulfonylation of the diazepane core and coupling with the indole-methanone moiety. A validated approach involves:

Sulfonylation : React 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride with 1,4-diazepane in THF using tetrabutylammonium fluoride (TBAF) as a catalyst. Purify via flash chromatography (hexane:ethyl acetate, 4:1) .

Methanone Coupling : Use a Buchwald-Hartwig amination or Ullmann coupling to attach the 6-methoxyindole moiety. Yields range from 15–40%, depending on steric hindrance .

Critical Note : Monitor reaction progress with LC-MS to avoid over-sulfonylation byproducts.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm sulfonyl group integration (δ ~3.2 ppm for diazepane protons) and indole aromatic signals (δ ~7.5–8.2 ppm) .

- HPLC : Use a C18 column (MeCN:H2O gradient) to assess purity (>95% required for biological assays) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 485.18) .

Q. What in vitro assays are recommended for preliminary biological screening?

- Methodological Answer :

- Antimicrobial Screening : Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), referencing CLSI guidelines .

- Cytotoxicity : MTT assay on HEK-293 cells (IC₅₀ > 50 µM suggests selectivity) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity across studies (e.g., antimicrobial efficacy vs. cytotoxicity)?

- Methodological Answer :

- Assay Standardization : Control variables like inoculum size, media composition, and incubation time .

- Orthogonal Validation : Use surface plasmon resonance (SPR) to confirm target binding (e.g., fungal CYP51) and compare with enzymatic inhibition assays .

- Metabolic Stability : Perform liver microsome assays to rule out rapid degradation masking true activity .

Q. What computational strategies are effective for analyzing structure-activity relationships (SAR) of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with MAP kinase (PDB ID: 1A9) or fungal lanosterol 14α-demethylase. Focus on sulfonyl group hydrogen bonding .

- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of the diazepane-indole conformation in aqueous vs. membrane-bound states .

- QSAR Modeling : Train a model using descriptors like LogP, polar surface area, and sulfonyl group charge density .

Q. How to design analogs to improve metabolic stability while retaining activity?

- Methodological Answer :

- Bioisosteric Replacement : Replace the methoxy group with trifluoromethoxy (enhances metabolic resistance) .

- Prodrug Strategy : Introduce an acetylated indole-NH to increase solubility and slow hepatic clearance .

- In Vivo PK/PD : Compare oral bioavailability (AUC) and tissue distribution in murine models for lead analogs .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.